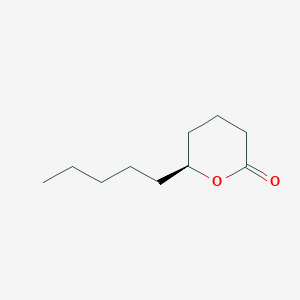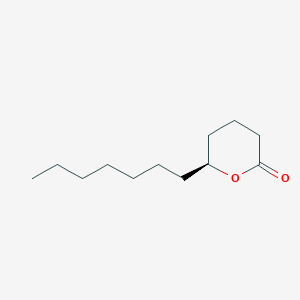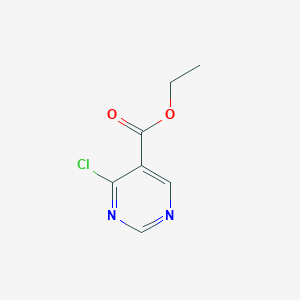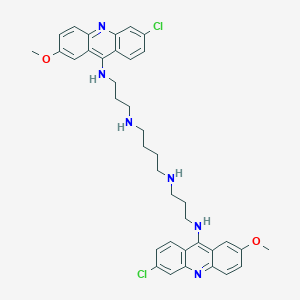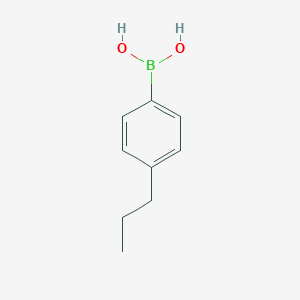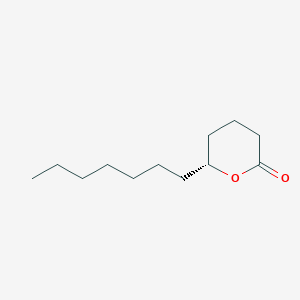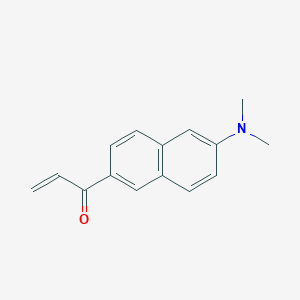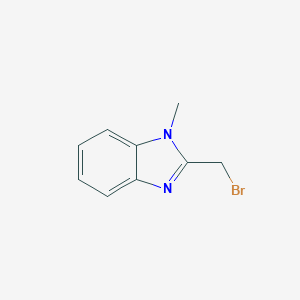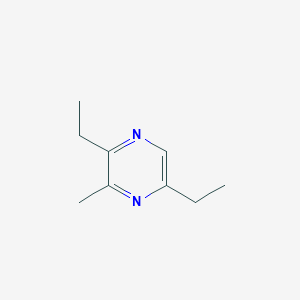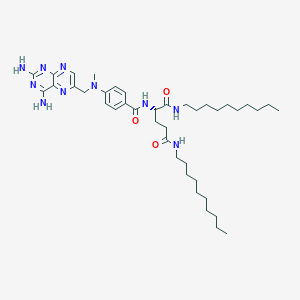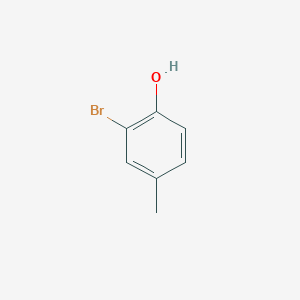
2-Bromo-4-méthylphénol
Vue d'ensemble
Description
2-Bromo-4-methylphenol is a brominated phenolic compound that is of interest in various chemical research areas. While the provided papers do not directly discuss 2-Bromo-4-methylphenol, they do provide insights into the behavior of bromophenols and related compounds under different conditions, which can be extrapolated to understand the properties and reactions of 2-Bromo-4-methylphenol.
Synthesis Analysis
The synthesis of brominated phenolic compounds can involve palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to complex products . Schiff base compounds, which are structurally related to bromophenols, can be synthesized through condensation reactions, as demonstrated by the formation of various substituted phenols . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylphenol.
Molecular Structure Analysis
The molecular structure of bromophenols and their derivatives has been extensively studied using techniques such as X-ray single-crystal diffraction . These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding, which stabilizes their molecular conformation . The molecular geometry from X-ray crystallography can be compared with density functional theory (DFT) calculations to confirm the experimental findings .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including decomposition in alkaline conditions, as seen with 2-bromophenol in NaOH solution . This reaction leads to debromination and the formation of both aliphatic and aromatic compounds . The reactivity of bromophenols can also be influenced by the presence of substituents on the phenol ring, which can affect the outcome of reactions such as condensation to form Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect their melting points and solubility . Theoretical studies, including DFT and time-dependent DFT (TD-DFT) calculations, can provide insights into properties such as electronic spectra, molecular electrostatic potential, and nonlinear optical properties . These properties are crucial for understanding the behavior of bromophenols in different environments and for potential applications in materials science.
Applications De Recherche Scientifique
Synthèse chimique
Le 2-Bromo-4-méthylphénol est utilisé en synthèse chimique comme un bloc de construction . Son atome de brome peut être remplacé par d'autres groupes fonctionnels, permettant la création d'une large gamme de composés .
Intermédiaire pharmaceutique
Ce composé est utilisé comme intermédiaire pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments pharmaceutiques .
Agent aromatisant
Le this compound est connu pour contribuer à l'arôme d'iode dans les vins . Il est utilisé dans l'industrie alimentaire et des boissons pour étudier et contrôler ces saveurs .
Outil de recherche en chromatographie en phase gazeuse
Les propriétés uniques du composé le rendent utile en chromatographie en phase gazeuse, une technique courante en chimie analytique . Il peut être utilisé comme composé de référence ou comme analyte cible dans le développement et les tests de nouvelles méthodes chromatographiques .
Science des matériaux
En science des matériaux, le this compound peut être utilisé
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-4-methylphenol, also known as 2-Bromo-p-cresol, is a biochemical reagent It’s known to affect the respiratory system .
Result of Action
It’s known to have an impact on the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylphenol. For instance, it’s slightly soluble in water , which can affect its bioavailability and distribution in the body. It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for stability .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-methylphenol plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It can undergo various reactions such as Heck reaction, Suzuki coupling, and Ullmann coupling . These reactions allow 2-Bromo-4-methylphenol to interact with different enzymes and proteins, facilitating the formation of diverse structural units. The compound’s ability to participate in these reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Cellular Effects
2-Bromo-4-methylphenol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, phenolic compounds like 2-Bromo-4-methylphenol are known to exhibit cytotoxic effects, which can lead to changes in cell viability and proliferation . Additionally, its interaction with cellular proteins can modulate enzymatic activities, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methylphenol involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the bromine atom in 2-Bromo-4-methylphenol can participate in nucleophilic substitution reactions, altering the activity of target enzymes . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylphenol can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that prolonged exposure to 2-Bromo-4-methylphenol can lead to cumulative effects on cell viability and function . Additionally, the compound’s degradation products may also contribute to its overall impact on cells.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylphenol in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 2-Bromo-4-methylphenol can cause toxic or adverse effects, including damage to tissues and organs . These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-Bromo-4-methylphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methylphenol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Bromo-4-methylphenol is crucial for predicting its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylphenol affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with cellular components and the subsequent biochemical effects.
Propriétés
IUPAC Name |
2-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIDYGLTAOZOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074574 | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6627-55-0 | |
| Record name | 2-Bromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-4-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7N9MXC7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



